molecular formula C7H12O2 B13309563 1-(2-Hydroxyethyl)cyclobutane-1-carbaldehyde

1-(2-Hydroxyethyl)cyclobutane-1-carbaldehyde

Cat. No.: B13309563
M. Wt: 128.17 g/mol
InChI Key: FPYUPCYQJNAUGF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxyethyl)cyclobutane-1-carbaldehyde can be achieved through various methods. One common approach involves the cycloaddition reaction of silyl enol ethers, catalyzed by triflic imide (Tf₂NH), to construct the cyclobutane ring . Another method includes the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene, followed by the addition of 1-bromo-2-hydroxynaphthalene to a ketone .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories for experimental purposes. The production process involves standard organic synthesis techniques, including the use of protective groups, selective reductions, and cycloaddition reactions .

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyethyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Hydroxyethyl)cyclobutane-1-carbaldehyde is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)cyclobutane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The hydroxyethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanol: A simple cyclobutane derivative with a hydroxyl group.

    Cyclobutanone: A cyclobutane ring with a ketone group.

    Cyclobutane-1,1-dicarboxylic acid: A cyclobutane ring with two carboxylic acid groups.

Uniqueness

1-(2-Hydroxyethyl)cyclobutane-1-carbaldehyde is unique due to the presence of both a hydroxyethyl group and an aldehyde group on the cyclobutane ring.

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

1-(2-hydroxyethyl)cyclobutane-1-carbaldehyde

InChI

InChI=1S/C7H12O2/c8-5-4-7(6-9)2-1-3-7/h6,8H,1-5H2

InChI Key

FPYUPCYQJNAUGF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CCO)C=O

Origin of Product

United States

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